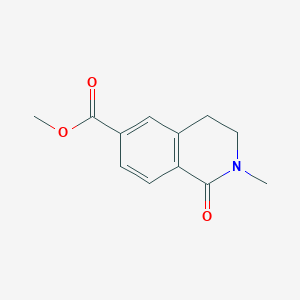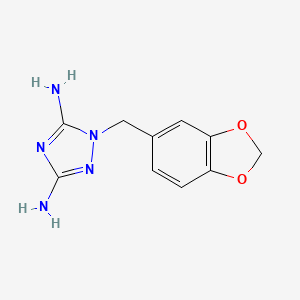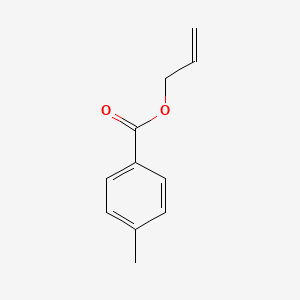
n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline: is an organic compound with a complex structure that includes a dioxolane ring and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline typically involves the reaction of 4-methyl-1,3-dioxolane-2-carboxylic acid with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline is used as a reagent in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules .
Biology: It can be used to investigate the interactions between small molecules and biological macromolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives .
Mecanismo De Acción
The mechanism of action of n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxolane ring and aniline moiety play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
- n,n-Dimethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline
- n,n-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(1,3-Dioxolan-2-yl)aniline
Uniqueness: n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the diethyl groups and the dioxolane ring differentiates it from other similar compounds, making it suitable for specialized applications .
Propiedades
Número CAS |
7144-76-5 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
N,N-diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)13-8-6-12(7-9-13)14-16-10-11(3)17-14/h6-9,11,14H,4-5,10H2,1-3H3 |
Clave InChI |
LPYDWCRHMGHNFL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2OCC(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)



![[2-(Benzenesulfonyl)-1-iodoethyl]benzene](/img/structure/B13993894.png)

![4,5,6,7-Tetrahydrothieno[3,2-b]pyridine](/img/structure/B13993910.png)

![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)

